In-Depth Technical Guide: 6-Nitro-2,3-diphenylquinoxaline
In-Depth Technical Guide: 6-Nitro-2,3-diphenylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activity of 6-Nitro-2,3-diphenylquinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials science.
Core Properties
6-Nitro-2,3-diphenylquinoxaline is a crystalline solid characterized by the presence of a quinoxaline core, substituted with a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions. This substitution pattern imparts specific physicochemical properties that are crucial for its biological activity and potential applications.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₃N₃O₂ | [1] |
| Molecular Weight | 327.34 g/mol | [1] |
| CAS Number | 7466-45-7 | [2] |
| Appearance | Light beige or grey solid | |
| Melting Point | 183-195 °C | [2] |
| Water Solubility | 3.21 x 10⁻⁶ g/L (predicted) | [2] |
| Solubility | Soluble in organic solvents like ethanol and acetic acid. | [3] |
| Topological Polar Surface Area | 71.6 Ų | [1] |
| XLogP3-AA | 4.4 | [1] |
Synthesis of 6-Nitro-2,3-diphenylquinoxaline
The most common and direct method for synthesizing 6-Nitro-2,3-diphenylquinoxaline is the condensation reaction between 4-nitro-o-phenylenediamine and benzil.[2] Various protocols have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.
Experimental Protocols
Herein, we provide detailed methodologies for three common synthetic approaches.
2.1.1. Conventional Synthesis via Reflux
This traditional method involves heating the reactants in a suitable solvent under reflux.
-
Materials:
-
4-nitro-o-phenylenediamine
-
Benzil
-
Ethanol (or glacial acetic acid)
-
-
Procedure:
-
Dissolve equimolar amounts of 4-nitro-o-phenylenediamine and benzil in a minimal amount of warm ethanol or glacial acetic acid in a round-bottom flask.[4]
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using ethanol, add water to induce precipitation of the product.[4] If using acetic acid, pouring the mixture into cold water will also precipitate the product.[5]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-Nitro-2,3-diphenylquinoxaline.[4]
-
2.1.2. Green Synthesis using Ultrasound
This environmentally friendly method utilizes ultrasound irradiation to accelerate the reaction at room temperature, often with a non-toxic catalyst.[6]
-
Materials:
-
4-nitro-o-phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Thiamine (Vitamin B1) as a catalyst (5 mol%)
-
Ethanol (5 mL)
-
Water (10 mL)
-
-
Procedure:
-
In a standard test tube, dissolve 4-nitro-o-phenylenediamine, benzil, and the thiamine catalyst in 5 mL of ethanol.[6]
-
Clamp the test tube in an ultrasonic bath and sonicate at room temperature for 1 hour.[6]
-
After sonication, add 10 mL of water to the mixture to precipitate the product.[6]
-
Chill the mixture, stir well, and collect the solid product by vacuum filtration.[6]
-
If the product is orange, it can be purified by recrystallization from 70% ethanol.[6]
-
2.1.3. Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient method for the synthesis, significantly reducing reaction times.[7][8]
-
Materials:
-
4-nitro-o-phenylenediamine
-
Benzil
-
Ethanol (optional, solvent-free conditions can also be used with a solid support like acidic alumina)
-
-
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of 4-nitro-o-phenylenediamine and benzil.[7]
-
If using a solvent, add a small amount of ethanol. For a solvent-free approach, the reactants can be adsorbed onto acidic alumina.[8]
-
Place the vessel in a microwave synthesizer and irradiate at a suitable power (e.g., 340 W) for a short duration (e.g., 3-10 minutes).[7][8]
-
After irradiation, allow the mixture to cool.
-
Add water to precipitate the product.[7]
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the product from a suitable solvent like methanol or ethanol.[7]
-
Biological Activity and Mechanism of Action
6-Nitro-2,3-diphenylquinoxaline has garnered significant interest for its potential as an anticancer agent. Its primary mechanism of action is believed to be the inhibition of tubulin polymerization, a critical process for cell division.
While specific IC₅₀ values for 6-Nitro-2,3-diphenylquinoxaline are not extensively reported in publicly available literature, studies on closely related quinoxaline derivatives have shown potent anticancer activity against a range of cancer cell lines, with IC₅₀ values often in the low micromolar to nanomolar range.[9][10][11] The presence of the nitro group at the 6-position is considered crucial for its biological activity.[2]
Tubulin Inhibition and Apoptosis Induction
6-Nitro-2,3-diphenylquinoxaline is thought to act as a colchicine binding site inhibitor.[12] Colchicine and its analogues bind to the β-subunit of tubulin at the interface with the α-subunit, preventing the polymerization of tubulin into microtubules.[12] This disruption of microtubule dynamics has profound effects on the cell, leading to:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[13]
-
Activation of the Spindle Assembly Checkpoint: The cell's internal surveillance system detects the improper formation of the mitotic spindle, triggering a signaling cascade.[13]
-
Induction of Apoptosis: Prolonged mitotic arrest activates apoptotic pathways, leading to programmed cell death. This can involve the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of c-Jun N-terminal kinase (JNK) signaling.[13]
Signaling Pathway of Tubulin Inhibition-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by the inhibition of tubulin polymerization by 6-Nitro-2,3-diphenylquinoxaline.
Caption: Proposed mechanism of 6-Nitro-2,3-diphenylquinoxaline-induced apoptosis.
Experimental Workflows
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Applications and Future Perspectives
6-Nitro-2,3-diphenylquinoxaline holds promise as a scaffold for the development of novel anticancer therapeutics. Its ability to inhibit tubulin polymerization, a clinically validated target, makes it an attractive candidate for further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and screening analogues to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.
-
Combination Therapies: Investigating the potential synergistic effects of 6-Nitro-2,3-diphenylquinoxaline derivatives with other anticancer agents.
Beyond its medicinal applications, the unique electronic properties of 6-Nitro-2,3-diphenylquinoxaline also make it a candidate for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.[3] Further exploration of its photophysical properties could unveil new opportunities in this field.
Conclusion
6-Nitro-2,3-diphenylquinoxaline is a versatile heterocyclic compound with a well-defined synthetic pathway and significant biological activity. Its role as a tubulin polymerization inhibitor positions it as a promising scaffold for the development of new anticancer drugs. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working in drug discovery and materials science.
References
- 1. 2,3-Diphenyl-6-nitroquinoxaline | C20H13N3O2 | CID 345194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 | Benchchem [benchchem.com]
- 3. Buy 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 [smolecule.com]
- 4. ijiset.com [ijiset.com]
- 5. researchgate.net [researchgate.net]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. ajrconline.org [ajrconline.org]
- 8. scispace.com [scispace.com]
- 9. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
